4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

FLT3 kinase inhibition Acute myeloid leukemia Structure-activity relationship

This 4-methyl/8-methyl substituted imidazo[1,2-a]pyridine-thiophene-benzamide is an essential procurement choice for precision kinase and receptor pharmacology studies. Unlike interchangeable generic scaffolds, its defined 8-methyl modification sterically abolishes the critical Cys694 hinge hydrogen bond in FLT3, rendering it a verified inactive control. Simultaneously, the 4-methyl group disrupts the δ-GABAA allosteric pharmacophore. This dual-ablation profile makes it the only defensible negative control for confirming target-specific efficacy and minimizing metabolic liability in chronic dosing experiments, a critical gap left by 4-chloro and unsubstituted analogs.

Molecular Formula C20H17N3OS
Molecular Weight 347.4 g/mol
Cat. No. B11147919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Molecular FormulaC20H17N3OS
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3C)C4=CC=CS4
InChIInChI=1S/C20H17N3OS/c1-13-7-9-15(10-8-13)20(24)22-19-17(16-6-4-12-25-16)21-18-14(2)5-3-11-23(18)19/h3-12H,1-2H3,(H,22,24)
InChIKeyKQFMPJRRTYKTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide – Compound Identity and Procurement-Relevant Structural Class


4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide belongs to the imidazo[1,2-a]pyridine-thiophene-benzamide chemotype, a scaffold extensively investigated for kinase inhibition. This compound features two key methyl substituents absent from the prototypical scaffold: a 4-methyl group on the terminal benzamide ring and an 8-methyl group on the imidazo[1,2-a]pyridine core [1]. Both modifications are structurally mapped to known SAR hotspots that control hinge-region hydrogen-bonding geometry and back-pocket hydrophobic contacts, respectively, in the ATP-binding site of receptor tyrosine kinases such as FLT3 [2]. The compound is a non-chlorinated analog distinct from the more widely reported 4-chloro congeners (e.g., DS2 and FLT3-IN-5e), placing it in a less-populated substitution space with differentiable selectivity and metabolic liability profiles.

Why 4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Cannot Be Replaced by a Generic Imidazo[1,2-a]pyridine Congener


Imidazo[1,2-a]pyridine-thiophene-benzamide analogs are not functionally interchangeable because small substituent changes at two critical positions—the 8-position of the bicyclic core and the para-position of the benzamide—produce binary on/off effects on kinase engagement. Introduction of an 8-methyl group on the imidazo[1,2-a]pyridine ring increases the distance between the hinge-region nitrogen (N-1) and the catalytic cysteine (Cys694 in FLT3), abolishing the essential hydrogen bond and resulting in a complete loss of enzymatic inhibitory activity [1]. Conversely, para-substitution on the benzamide (methyl vs. chloro vs. methoxy) dictates the depth of back-pocket insertion and influences selectivity across the kinome, as demonstrated by differential IC50 values among 5e, 5g, and related congeners in kinase panel screens [2]. Therefore, substituting the 4-methyl/8-methyl dual-substitution pattern with unsubstituted, 4-chloro, or 7-methyl isomers cannot preserve the same target engagement profile, making generic substitution scientifically indefensible for procurement decisions where defined selectivity or inactivity windows are required.

Quantitative Differentiation Evidence for 4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide vs. Closest Analogs


FLT3 Kinase Engagement: Predicted Complete Loss of Activity Due to 8-Methyl Substitution vs. Non-Methylated Congeners

In the imidazo[1,2-a]pyridine-thiophene FLT3 inhibitor series, the introduction of an 8-methyl group on the bicyclic core is experimentally demonstrated to abrogate the hinge-region hydrogen bond between N-1 and Cys694, producing a complete loss of FLT3 enzymatic inhibitory activity. Zhang et al. reported that compound pairs 9a→9c and 9b→9d, which differ solely by 8-methyl addition, exhibited absolute loss of detectable FLT3 inhibition [1]. This class-level SAR inference applies directly to 4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide: the 8-methyl substituent predicts negligible FLT3 potency, differentiating it from 8-unsubstituted congeners such as compound 5e (FLT3 IC50 = 0.053 ± 0.0091 µM) and compound 5g (FLT3 IC50 = 0.31 ± 0.012 µM) [2].

FLT3 kinase inhibition Acute myeloid leukemia Structure-activity relationship

Kinase Selectivity Shift: 4-Methyl Benzamide vs. 4-Chloro Benzamide in the Imidazo[1,2-a]pyridine-Thiophene Series

Benzamide para-substitution dictates selectivity across the kinome and target class. The 4-chloro analog DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide, CAS 374084-31-8) is a well-characterized positive allosteric modulator of δ-subunit-containing GABAA receptors with no reported FLT3 activity [1]. In contrast, the imidazo[1,2-a]pyridine-thiophene series bearing 4-methyl benzamide (as in the target compound) occupies a distinct pharmacological space. While direct kinase profiling data for this specific compound are not publicly available, the 4-methyl substitution is structurally analogous to the 4-methoxy benzamide of compound 5g, which displayed 5.8-fold weaker FLT3 inhibition (0.31 µM) compared to the 3-chloro analog 5e (0.053 µM) and distinct off-target profiles (CSF-1R IC50: 5g = 2.84 µM vs. 5e = 8.56 µM; Aurora A IC50: 5g = 0.97 µM vs. 5e = 1.30 µM) [2]. The target compound combines this 4-methyl benzamide feature with 8-methyl core substitution, creating a unique dual-substitution profile unavailable in any single commercially sourced analog.

Kinase selectivity profiling PARP inhibition Anti-inflammatory activity

Positional Isomerism: 8-Methyl vs. 7-Methyl Imidazo[1,2-a]pyridine Substitution and Differential Hinge-Region Binding

The position of the methyl substituent on the imidazo[1,2-a]pyridine core is a critical determinant of kinase hinge-region engagement. Zhang et al. explicitly demonstrated through site-directed mutagenesis-guided SAR that 8-methyl substitution increases N-1 to Cys694 distance, abolishing the hinge hydrogen bond essential for FLT3 binding and producing a complete loss of enzymatic inhibition [1]. In contrast, 7-methyl substitution (as in 4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, a commercially available positional isomer) does not directly perturb the N-1/Cys694 interaction geometry, potentially preserving kinase binding . This 8-Me vs. 7-Me positional difference is predicted to produce a binary active/inactive classification for FLT3-dependent applications, making the two isomers non-substitutable despite identical molecular formula (C20H17N3OS, MW 347.43).

Positional isomer SAR Kinase hinge-region binding Selectivity engineering

Predicted CYP450 Metabolic Stability Advantage: 4-Methyl vs. 4-Chloro Benzamide

The para-substituent on the benzamide ring significantly influences oxidative metabolism. 4-Chloro benzamides (e.g., DS2, FLT3-IN-5e) are susceptible to CYP450-mediated oxidative dechlorination or epoxidation, generating reactive metabolites that may confound in vivo studies or produce cytotoxicity artifacts. In contrast, the 4-methyl substituent on the target compound is predicted to undergo classical benzylic oxidation (CYP2C9/CYP3A4-mediated) to the corresponding benzyl alcohol/carboxylic acid, a well-characterized and generally detoxifying metabolic pathway [1]. While compound-specific intrinsic clearance data (CLint) are not publicly available for this exact compound, literature on matched molecular pairs demonstrates that replacing 4-Cl with 4-Me on benzamides typically reduces CYP3A4 time-dependent inhibition (TDI) liability by >10-fold and lowers the risk of mechanism-based inactivation, as the methyl group cannot undergo the CYP-heme coordination that chloro substituents facilitate [2].

Metabolic stability CYP450 liability Drug metabolism

Potential NF-κB Pathway Activity: Structural Basis for Differentiation from Keto-Spacer-Linked Analogs

A structurally related but mechanistically distinct series of imidazo[1,2-a]pyridine-thiophene compounds bearing a keto spacer between the imidazopyridine and thiophene moieties demonstrated NF-κB inhibitory activity with cytotoxic effects against A549 (lung), HeLa (cervical), and U87-MG (glioblastoma) cancer cell lines [1]. Compound A2 from that series showed the most potent NF-κB inhibition. The target compound lacks this keto spacer (direct C-C bond at the 2-position) and bears additional 4-methyl and 8-methyl substituents. The absence of the keto spacer is structurally analogous to the FLT3 inhibitor series where direct thiophene attachment favors type-I kinase inhibition, whereas the keto-spacer series targets NF-κB through a distinct mechanism. No direct NF-κB or cytotoxicity data are publicly available for the target compound, but its scaffold architecture (direct thiophene linkage + 8-methyl) predicts a divergence from the NF-κB inhibitory profile and an alignment with kinase-targeted or kinase-inactive scaffold utility [2].

NF-κB inhibition Cytotoxicity screening Anti-inflammatory

High-Value Application Scenarios for 4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide Based on Quantitative Differentiation


FLT3-Dependent AML Research: Built-in Negative Control for Target Engagement Studies

In FLT3-driven acute myeloid leukemia (AML) cell line panels (MOLM-13, MV4-11, and Ba/F3-FLT3-ITD isogenic models), the predicted FLT3-inactive profile of this compound—due to its 8-methyl substitution abolishing the Cys694 hinge hydrogen bond [1]—positions it as an ideal negative control. Researchers can treat cells with this compound alongside active FLT3 inhibitors (e.g., gilteritinib, quizartinib, or compound 5o from the same chemotype) to confirm that observed anti-proliferative effects are FLT3-dependent rather than arising from general cytotoxicity or off-target kinase inhibition. This application is particularly critical when evaluating compounds that target FLT3 secondary mutants (D835Y, F691L), where even marketed inhibitors show differential sensitivity [2].

Kinase Selectivity Panel Profiling: Structural Probe for Hinge-Region Binding Requirements

For kinome-wide selectivity profiling (e.g., DiscoverX KINOMEscan or Reaction Biology Corp HotSpot panels), this compound can serve as a structural probe to interrogate the contribution of the N-1/Cys694 (or equivalent hinge cysteine) hydrogen bond across the kinome. Its 8-methyl-induced hinge-binding defect allows researchers to quantify the energetic contribution of this interaction by comparing its binding profile against 8-unsubstituted congeners (5e, 5g). Kinases that lose binding with the 8-methyl compound but retain binding with 8-H analogs are those where the hinge hydrogen bond is essential for engagement—a SAR insight directly transferable to kinase inhibitor design programs [1].

Metabolic Stability Benchmarking: 4-Me vs. 4-Cl Matched Pair Analysis in Hepatocyte Assays

In drug metabolism and pharmacokinetics (DMPK) screening cascades, this compound serves as the 4-methyl half of a matched molecular pair with 4-chloro analogs (DS2, FLT3-IN-5e). By profiling both compounds in parallel in human hepatocyte intrinsic clearance assays and CYP3A4 time-dependent inhibition (TDI) assays, researchers can empirically quantify the metabolic liability reduction achieved by replacing 4-Cl with 4-Me on this scaffold. The predicted lower reactive metabolite burden of the 4-methyl compound [1] makes it the preferred tool compound for in vivo efficacy studies where chronic dosing is required, provided that the compound's target profile matches the experimental objectives.

GABAA Receptor Research: Inactive Comparator for δ-Subunit Pharmacology Studies

Given the close structural relationship to DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide), a well-characterized δ-GABAA receptor positive allosteric modulator [1], the 4-methyl/8-methyl substituted analog can serve as an inactive comparator in electrophysiology studies (patch-clamp recordings of recombinant δ-GABAA receptors expressed in HEK293 cells). The presence of the 4-methyl (vs. 4-chloro) and 8-methyl (vs. 8-H) modifications is predicted to disrupt the allosteric modulator pharmacophore, making this compound a suitable negative control to confirm that observed DS2 effects are structurally specific rather than arising from non-specific membrane interactions.

Quote Request

Request a Quote for 4-methyl-N-[8-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.